Methyl chlorodithioformate

説明

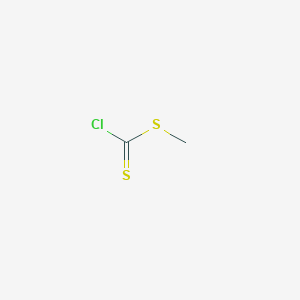

Methyl chlorodithioformate is a type of chlorodithioformate ester . Chlorodithioformate esters are known to be more reactive than their chloroformate counterparts due to increased electron donation by the hydrocarbon group .

Synthesis Analysis

The synthesis of methyl chlorodithioformate and similar compounds has been studied extensively. The reactivity of these compounds is enhanced by increased electron donation by the hydrocarbon group . A common method for synthesizing O - [(alkylthio)thiocarbonyl] esters of carbohydrates (carbohydrate xanthates) involves forming an alkoxide ion from the reaction of sodium hydride with a compound containing an unprotected hydroxyl group .Molecular Structure Analysis

The molecular structure of methyl chlorodithioformate is similar to that of other chlorodithioformate esters. The reactivity of these compounds is enhanced by increased electron donation by the hydrocarbon group .Chemical Reactions Analysis

The specific rates of solvolysis of S-methyl chlorothioformate (MeSCOCl) have been analyzed in 20 solvents of widely varying nucleophilicity and ionizing power at 25.0 °C using the extended Grunwald-Winstein Equation . A stepwise SN1 (DN + AN) mechanism is proposed in the more ionizing solvents including six aqueous fluoroalcohols .科学的研究の応用

Reactions with Grignard Reagents

Methyl chlorodithioformate, when reacted with Grignard reagents, has been found to yield various compounds. Larsson and Lawesson (2010) demonstrated that methyl chlorodithioformate reacts with methylmagnesium iodide at low temperatures to produce dimethyl trithiocarbonate and 3,3,7,7-tetrakis(methylthio)-1,2,4,6-tetrathiepane-5-thione. This reaction showcases the potential of methyl chlorodithioformate in synthesizing thioketones and other sulfur-containing organic compounds (Larsson & Lawesson, 2010).

Pesticide Drift and Environmental Impact

The study by Padovani and Capri (2005) investigated the environmental impact of chlorpyrifos-methyl, a derivative of methyl chlorodithioformate, in agriculture. They examined its dissipation in a water body adjacent to a citrus orchard, finding that pesticide drift loadings were measurable but lower than those predicted by regulatory drift models. This research highlights the environmental aspects of methyl chlorodithioformate derivatives in agricultural settings (Padovani & Capri, 2005).

DNA Methylation Studies

Methyl chlorodithioformate is indirectly linked to studies in DNA methylation, as methylation processes involve the transfer of methyl groups to DNA. Hu et al. (2016) explored the methylation levels of specific genes treated by hexavalent chromium, demonstrating the importance of methylation in cellular processes and potential biomarkers (Hu et al., 2016).

Epigenetic Studies in Medicine

The role of DNA methylation in medical applications, including the effects of various compounds, is a significant area of research. For instance, Guo et al. (2021) discussed the pleiotropic role of DNA methylation in Chinese herbal medicine, highlighting how methylation mediates responses to environmental factors and affects medicinal plant growth (Guo et al., 2021).

将来の方向性

Future research could focus on further understanding the solvolysis of methyl chlorodithioformate in various solvents, as well as exploring its potential applications in various fields. The use of empirical correlations to determine solvent effects in the solvolysis of S-methyl chlorothioformate could be a promising area of study .

特性

IUPAC Name |

methyl chloromethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClS2/c1-5-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPQEIZIDRUDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl chlorodithioformate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)

![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)